1-Boc-(3-carboxymethoxy)azetidine

Descripción

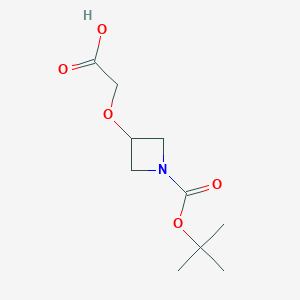

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFSRFQPUZSIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654373 | |

| Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889952-83-4 | |

| Record name | {[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of the 1 Boc 3 Carboxymethoxy Azetidine Scaffold

Chemical Transformations at the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which governs its reactivity. While more stable than its three-membered aziridine (B145994) counterpart, the ring can be selectively opened or further functionalized under appropriate conditions. ambeed.comrsc.org

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions, providing a pathway to linear, densely functionalized amine derivatives. These reactions typically involve the cleavage of a carbon-nitrogen (C-N) bond. Azetidines are generally stable, and their ring-opening often requires activation, for instance, through Lewis acid catalysis or by converting the ring nitrogen into a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is heavily influenced by the electronic effects of substituents on the ring. magtech.com.cn

Nucleophilic attack is a primary mechanism for azetidine ring-opening. magtech.com.cn For N-Boc protected azetidines, nucleophiles can attack one of the ring carbons, leading to C-N bond scission. The presence of substituents dictates the site of attack; electron-withdrawing groups can stabilize transition states, directing nucleophiles to the adjacent carbon. magtech.com.cn For example, studies on related azetidinols have shown that ring-opening can be triggered by the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov This "build and release" strategy, where a strained ring is first constructed and then opened, allows for the synthesis of complex acyclic molecules. beilstein-journals.orgnih.gov

Recent advances have demonstrated enantioselective desymmetrization of azetidines using nucleophiles like thiols in the presence of a chiral acid catalyst, further expanding the synthetic utility of ring-opening strategies. rsc.org

The carboxymethoxy substituent at the C-3 position offers a handle for a variety of chemical modifications, most notably ester hydrolysis and amide bond formation.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under standard conditions. This transformation is often a prerequisite for subsequent amide coupling reactions. Enzymatic methods can also be employed for this purpose. For instance, apomyoglobin has been shown to promote the enantioselective hydrolysis of N-Boc-protected amino acid esters, highlighting the compatibility of the N-Boc group with certain hydrolytic conditions. rsc.org

Amide Coupling: The carboxylic acid of 1-Boc-(3-carboxymethoxy)azetidine is a key functional group for derivatization, allowing it to be coupled with a wide array of amines to form amides. This reaction is fundamental in the synthesis of peptides and other complex molecules. A variety of coupling reagents can be employed to facilitate this transformation by activating the carboxylic acid. peptide.combachem.com The choice of reagent can influence reaction efficiency and minimize side reactions like racemization. peptide.com

Below is a table of common coupling reagents used for amide bond formation.

| Coupling Reagent Category | Examples | Byproducts | Notes |

| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea (DIU), EDC-urea | Often used with additives like HOBt to suppress racemization. EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. peptide.combachem.com |

| Onium Salts (Phosphonium) | BOP, PyBOP, PyAOP | Hexamethylphosphoramide (HMPA), Tris-pyrrolidino phosphamide | PyBOP is a less toxic alternative to BOP. These reagents are known for rapid and efficient coupling. peptide.combachem.com |

| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU | --- | --- |

| Other | DEPBT | --- | Known to cause very little racemization, making it suitable for sensitive substrates. peptide.com |

DCC: Dicyclohexylcarbodiimide, DIC: Diisopropylcarbodiimide, EDC: Ethyl-(N',N'-dimethylamino)propylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

The C-3 position, bearing the carboxymethoxy group, is a focal point for introducing structural diversity. The functional group at this position can be modified or used to direct further reactions. For example, the parent compound, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, can be reduced to the corresponding alcohol, 1-Boc-azetidine-3-yl-methanol, using reagents like borane-tetrahydrofuran (B86392) complex (BH3/THF). chemicalbook.com

Furthermore, the C-3 position can be a site for introducing other functionalities. Synthetic routes have been developed to produce derivatives such as 1-Boc-3-fluoroazetidine-3-carboxylic acid. nih.gov A key intermediate for C-3 functionalization is 1-Boc-3-azetidinone, where the C-3 position is a ketone. nih.gov This ketone provides an electrophilic site for various nucleophilic additions.

In more advanced strategies, the C-3 substituent can influence reactivity elsewhere on the ring. For instance, treatment of N-Boc-3-methoxyazetidine with a strong base can lead to elimination and subsequent lithiation to form N-Boc-2-lithio-2-azetine, which can then be trapped by electrophiles to yield 2-substituted 2-azetines. nih.gov

Manipulation of the N-Boc Protecting Group and Subsequent Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.

The deprotection of the N-Boc group unveils the secondary amine of the azetidine ring, which can then participate in a vast range of functionalization reactions. This two-step process of deprotection followed by N-functionalization is a cornerstone of synthetic strategies involving this scaffold.

Common methods for N-Boc deprotection are listed below.

| Deprotection Method | Reagents | Conditions | Notes |

| Acidolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in organic solvents, Aqueous phosphoric acid | Typically room temperature | TFA is a very common and effective reagent. acs.org Aqueous phosphoric acid is considered a milder, environmentally benign option that tolerates the azetidine ring. organic-chemistry.org |

| Thermal | Heat in various solvents (e.g., TFE, MeOH, Toluene) | High temperatures (e.g., 120-240 °C) | Can be performed in the absence of an acid catalyst, offering a neutral deprotection method. Selectivity can be achieved by controlling the temperature. acs.org |

| Other | Oxalyl chloride in methanol (B129727), TMSI | Room temperature | Oxalyl chloride in methanol offers a mild deprotection protocol. nih.gov TMSI is used for zwitterionic compounds. nih.gov |

TFE: Trifluoroethanol, MeOH: Methanol, TMSI: Trimethylsilyl iodide

Importantly, deprotection of N-Boc azetidines under acidic conditions, such as with TFA, generally proceeds without causing the ring to open. acs.org

Once the N-Boc group is removed, the newly liberated secondary amine is a nucleophile that can be functionalized in numerous ways, including:

Alkylation: Reaction with alkyl halides or other electrophiles.

Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Arylation: Coupling with aryl halides, typically under metal catalysis.

For example, a deprotected azetidine derivative can readily undergo amide coupling with a carboxylic acid to attach a new substituent to the ring nitrogen. nih.gov This subsequent functionalization allows for the modular construction of complex molecules and chemical libraries for applications such as drug discovery. nih.gov

Application of 1 Boc 3 Carboxymethoxy Azetidine in Advanced Organic Synthesis and Drug Discovery

Azetidine (B1206935) as a Bioisostere in Rational Drug Design

In rational drug design, the concept of bioisosterism is a powerful strategy used to optimize drug candidates. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. nih.gov The azetidine ring is an effective bioisostere for various commonly used chemical groups, offering a way to modulate properties like potency, selectivity, conformation, and metabolic stability. nih.gov Its rigid structure and polarity make it a suitable replacement for other rings or flexible chains in a drug molecule. rsc.org

The use of heterocycles, like azetidine, as bioisosteres is a widespread practice in drug design, as they often serve as crucial scaffolds for arranging functional groups or as key pharmacophoric elements that interact directly with biological targets. nih.gov The introduction of an azetidine moiety can lead to significant improvements in a compound's drug-like properties. For instance, in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, replacing a salicylic (B10762653) acid group with bioisosteres, including azetidine-based structures, was a key step in achieving potent cellular activity. acs.org

Scaffold Hop Strategies

Scaffold hopping is a medicinal chemistry strategy that involves modifying the central core of a molecule to discover structurally novel compounds, often with improved properties or a more favorable intellectual property position. nih.gov This technique is particularly useful for moving away from known compound classes while retaining the desired biological activity. nih.govnih.gov Azetidine-containing building blocks are valuable tools in scaffold hopping due to their ability to introduce novel three-dimensional shapes into a molecule. enamine.net

By replacing a more common ring system, such as a piperidine (B6355638) or pyrrolidine, with an azetidine scaffold, chemists can significantly alter the molecule's conformation and vectoral projection of its substituents. This can lead to new interactions with the biological target and potentially enhanced activity or selectivity. The synthesis of diverse azaheterocycles, including azetidines, is a primary objective in synthetic chemistry because they represent promising scaffolds in drug discovery. researchgate.net

Conformational Restriction in Bioactive Molecules

One of the most significant advantages of incorporating an azetidine ring into a molecule is the conformational restriction it imposes. enamine.net The inherent rigidity of the four-membered ring limits the number of accessible conformations, which can be highly beneficial in drug design. rsc.orgenamine.net By locking a molecule into a specific, bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to higher affinity and potency. enamine.net

This principle is widely applied to overcome the challenges associated with the flexibility of many small organic molecules, which can be a major hurdle in fragment-based drug design and in silico screening methods. enamine.net The predefined spatial orientation of functional groups attached to a rigid azetidine scaffold leads to more reliable and reproducible results in computational models and biological assays. enamine.net While azetidine itself is more flexible than its lower homologue, aziridine (B145994), it is considerably more rigid than larger rings like pyrrolidine, striking a balance between conformational constraint and synthetic accessibility. nih.govrsc.org

Utility in Peptidomimetics and the Design of Constrained Amino Acid Analogues

The structural rigidity of the azetidine ring makes it an excellent component for peptidomimetics and constrained amino acid analogues. These modified peptides are designed to mimic the structure and function of natural peptides while offering advantages such as increased stability against enzymatic degradation and improved oral bioavailability. 1-Boc-(3-carboxymethoxy)azetidine serves as a precursor to non-natural azetidine-based amino acids (Aze). acs.org

Development of Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify new lead structures. nih.gov The success of any HTS campaign is fundamentally dependent on the quality and diversity of the chemical library being screened. nih.gov Building blocks like this compound are instrumental in the synthesis of diverse and novel compound libraries. enamine.net

The ability to acquire reactive intermediates that allow for the introduction of unique scaffolds like azetidine can significantly accelerate drug discovery projects. enamine.net These focused libraries, enriched with specific structural motifs, are often used to target particular protein families or biological pathways. The generation of libraries based on the azetidine scaffold provides access to a distinct chemical space, increasing the probability of finding hits with desirable properties. The process often involves automated synthesis platforms that can rapidly generate a large number of derivatives from a common core structure. semanticscholar.org One-bead-one-compound (OBOC) libraries, for example, can contain over a million unique compounds, and the identification of active cyclic peptidyl inhibitors from such libraries has proven successful. nih.gov

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This approach is highly valuable in medicinal chemistry as it allows for the rapid generation of a diverse set of analogues from a common, advanced intermediate. The structure of this compound is well-suited for such strategies. The Boc-protected nitrogen can be deprotected and coupled with various acids or other electrophiles, while the carboxylic acid moiety can be converted into a wide range of amides, esters, or other functional groups.

The table below shows a selection of azetidine-based STAT3 inhibitors and their corresponding activities, illustrating how diversification around the azetidine core impacts potency.

| Compound | EMSA IC₅₀ (µM) | p-STAT3 (Tyr705) IC₅₀ (µM) in MDA-MB-231 Cells |

| 7e | 0.41 ± 0.04 | 0.29 ± 0.05 |

| 7f | 0.35 ± 0.03 | 0.34 ± 0.04 |

| 7g | 0.22 ± 0.02 | 0.23 ± 0.03 |

| 9k | 0.28 ± 0.03 | 0.39 ± 0.06 |

| Data sourced from studies on novel STAT3 inhibitors. acs.org |

This targeted diversification highlights the utility of the azetidine scaffold in fine-tuning the biological activity of a lead compound.

Analytical and Spectroscopic Characterization in Azetidine Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

No specific ¹H NMR spectral data for 1-Boc-(3-carboxymethoxy)azetidine could be located. This analysis would typically identify the chemical shifts, multiplicities, and coupling constants for all proton atoms, confirming the presence of the azetidine (B1206935) ring, the Boc protecting group, and the carboxymethoxy substituent.

Specific ¹³C NMR data for this compound are not available in published literature. This technique would be used to identify all unique carbon environments within the molecule, including the carbonyls of the Boc group and carboxylic acid, the carbons of the azetidine ring, and the tert-butyl group.

There is no information available regarding the use of advanced NMR techniques for the analysis of this compound. Techniques such as 2D NMR (COSY, HSQC, HMBC) would be instrumental in assigning the proton and carbon signals unequivocally.

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectroscopic data for this compound could not be found. An IR spectrum would be used to identify key functional groups by their characteristic vibrational frequencies, such as the C=O stretches of the carbamate (B1207046) and carboxylic acid, and the C-O and C-N bonds.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., HRMS, FAB-Mass)

Specific high-resolution mass spectrometry (HRMS) or other mass spectral data for this compound are not documented in available sources. This analysis would confirm the molecular weight of the compound (C₁₀H₁₇NO₅, Mol. Wt.: 231.25 g/mol ) and provide insight into its fragmentation patterns, further corroborating the proposed structure.

Elemental Analysis

No elemental analysis data for this compound has been reported. This technique would determine the percentage composition of carbon, hydrogen, and nitrogen, which could be compared to the theoretical values calculated from the molecular formula (C: 51.94%, H: 7.41%, N: 6.06%) to confirm its purity and empirical formula.

Chromatographic Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are indispensable tools for monitoring reaction progress, purifying products, and assessing the purity of azetidine derivatives like this compound.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. For Boc-protected azetidines, a common stationary phase is silica (B1680970) gel. The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The polarity of the solvent system is adjusted to achieve optimal separation of the desired compound from starting materials, byproducts, and other impurities. Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents like potassium permanganate (B83412) or iodine vapor. For a related compound, 1-Boc-azetidine-3-carboxylic acid, TLC has been used to assess its purity. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantitative analysis of non-volatile and thermally sensitive compounds like this compound. Both normal-phase and reverse-phase HPLC can be employed.

In reverse-phase HPLC (RP-HPLC) , which is the more common mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the Boc-protecting group and the carboxyl group can provide some UV absorbance.

For instance, in the analysis of similar N-Boc-protected amino acids, RP-HPLC methods are routinely used to determine enantiomeric purity and to purify the final products. While a specific HPLC protocol for this compound is not detailed in the public literature, a typical method would involve a C18 column with a mobile phase gradient of water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and acetonitrile.

A vendor of a related compound, methyl 1-Boc-azetidine-3-carboxylate, indicates its purity was determined to be 95% by assay, though the specific chromatographic technique is not specified. sigmaaldrich.com Another related compound, N-Boc-azetidine-3-carboxylic acid, has been analyzed by gas chromatography (GC) to establish a purity of over 98.0%. vwr.com

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of novel azetidine derivatives.

For an azetidine derivative to be analyzed by single-crystal XRD, it must first be crystallized into a well-ordered, single crystal of suitable size and quality. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

While a specific crystal structure for this compound is not publicly documented, the crystal structures of numerous other azetidine derivatives have been reported, providing insight into the conformational preferences of the four-membered ring. For example, the crystal and molecular structure of L-azetidine-2-carboxylic acid has been elucidated, providing foundational knowledge on the geometry of the azetidine ring. The study of various cis-substituted azetidine derivatives by single-crystal XRD has also been instrumental in understanding their stereochemistry and developing them as ligands for asymmetric catalysis.

The structural information obtained from XRD is crucial for understanding the molecule's physical properties and its potential interactions with biological targets in medicinal chemistry research.

Computational and Theoretical Investigations of Azetidine Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely used in drug discovery to understand how a ligand, such as an azetidine (B1206935) derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net The goal is to predict the binding mode and estimate the binding affinity, which is often represented by a docking score. rjptonline.org

Azetidine-containing compounds have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. For instance, various azetidin-2-one derivatives have been docked into the active sites of enzymes like the epidermal growth factor receptor (EGFR) to assess their anti-proliferative activity. researchgate.net In such studies, researchers analyze the interactions between the azetidine derivative and the amino acid residues of the target protein, looking for key hydrogen bonds and hydrophobic interactions that contribute to binding. rjptonline.org For example, some studies have identified azetidine derivatives with favorable binding energies and interactions with enzymes such as the Enoyl-acyl carrier protein (enoyl-ACP) reductase, suggesting potential antitubercular activity. rjptonline.org

The insights gained from molecular docking can guide the design of new azetidine derivatives with improved potency and selectivity. By understanding the structure-activity relationships at the molecular level, chemists can modify the azetidine scaffold to optimize its interactions with the target protein.

| Azetidine Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Azetidin-2-one derivative 1 | Enoyl-acyl carrier protein reductase | - | Hydrogen bonding interactions noted |

| Azetidin-2-one derivative 2 | Enoyl-acyl carrier protein reductase | - | No hydrogen bonding interactions |

| Azetidin-2-one derivative A-2 | Epidermal Growth Factor Receptor (EGFR) | - | Favorable PLP fitness score |

| Azetidin-2-one derivative A-8 | Epidermal Growth Factor Receptor (EGFR) | - | Favorable PLP fitness score |

| Indole bearing azetidine derivative | MAO-A enzyme | -2.8474 | Hydrophobic binding region |

This table is a representative summary based on findings for various azetidine derivatives and is intended to be illustrative.

Conformational Analysis and Energy Minimization Techniques

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. hakon-art.com For cyclic systems like azetidine, the ring can adopt different puckered conformations. nih.gov The four-membered azetidine ring is less puckered than larger rings, and its conformation can be influenced by the substituents on the ring. nih.govresearchgate.net

Energy minimization is a computational method used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. hakon-art.com By performing energy minimization, researchers can determine the most stable conformation of a molecule like 1-Boc-(3-carboxymethoxy)azetidine. This is crucial for understanding how the molecule will present itself to a biological target.

Studies on proline analogues with different ring sizes have shown that the azetidine ring can adopt either a puckered or a less puckered structure depending on the backbone. nih.gov The introduction of substituents, such as the Boc and carboxymethoxy groups in this compound, will influence the conformational preferences of the azetidine ring. For instance, the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom can have a significant impact on the ring's pucker and the orientation of other substituents.

| Parameter | Description | Significance in Azetidine Systems |

| Ring Pucker | The deviation of the ring atoms from a planar conformation. | Influences the spatial orientation of substituents and the overall shape of the molecule. nih.gov |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. | Define the conformation of the ring and its substituents. |

| Potential Energy Surface | A mathematical function that gives the energy of a molecule as a function of its geometry. | Used to identify stable conformations (energy minima) and transition states. hakon-art.com |

| Energy Minimization Algorithms | (e.g., Steepest Descent, Conjugate Gradient) Computational methods to find the lowest energy conformation. | Essential for determining the most likely three-dimensional structure of the molecule. hakon-art.com |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules. nih.gov These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reaction energies. mdpi.comnih.gov

For azetidine systems, DFT studies can be employed to investigate the effects of substituents on the electronic properties of the ring. For example, calculations can reveal how the electron-withdrawing or electron-donating nature of substituents influences the reactivity of the azetidine ring. DFT can also be used to model reaction mechanisms, helping to understand the regioselectivity and stereoselectivity of reactions involving azetidines. nih.gov

Furthermore, DFT calculations are valuable for predicting spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation of new azetidine derivatives. researchgate.net By comparing calculated and experimental spectroscopic data, researchers can confirm the structure of synthesized compounds.

| Calculated Property | Description | Application to Azetidine Systems |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | An indicator of chemical reactivity and electronic excitability. |

| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. |

| Reaction Enthalpy | The change in enthalpy over the course of a chemical reaction. | Helps to predict the feasibility and energetics of synthetic transformations involving the azetidine ring. |

| Activation Energy | The minimum amount of energy required for a reaction to occur. | Used to understand the kinetics of reactions involving azetidines. |

In Silico Prediction of Reactivity and Selectivity

The reactivity of azetidines is largely governed by their ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the four-membered ring susceptible to ring-opening reactions, yet it is more stable than the highly reactive aziridine (B145994) ring. rsc.org In silico methods can be used to predict the reactivity of azetidine derivatives and the selectivity of their reactions.

Computational models can be developed to predict how different substituents on the azetidine ring will influence its reactivity. For example, quantitative structure-activity relationship (QSAR) models can be built to correlate structural features with reactivity or biological activity. researchgate.net Machine learning models are also being developed to predict various chemical properties, including reactivity. nih.gov

For a molecule like this compound, computational methods could be used to predict the most likely sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the carboxymethoxy group and the carbon atoms of the azetidine ring would be of interest. Furthermore, these methods can help in predicting the outcome of reactions, such as the regioselectivity of ring-opening reactions or the stereoselectivity of functionalization at the 3-position.

| Prediction Method | Description | Application to Azetidine Reactivity |

| Frontier Molecular Orbital (FMO) Theory | Uses the HOMO and LUMO to predict the reactivity of molecules. | Can identify the most likely sites for electrophilic and nucleophilic attack on the azetidine ring. |

| Electrostatic Potential (ESP) Maps | Visualize the charge distribution of a molecule. | Can highlight electron-rich and electron-poor regions, indicating potential sites for reaction. |

| Transition State Searching | A computational method to locate the transition state of a reaction. | Allows for the prediction of reaction pathways and the determination of activation energies, which govern selectivity. |

| QSAR/Machine Learning Models | Statistical or algorithmic models that correlate chemical structure with properties. | Can be trained to predict the reactivity or biological activity of new azetidine derivatives. researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Boc-(3-carboxymethoxy)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc protection of the azetidine nitrogen, followed by functionalization at the 3-position. A common strategy includes reacting azetidine-3-carboxylic acid derivatives with Boc anhydride under basic conditions (e.g., NaHCO₃ or DMAP in THF) to introduce the Boc group . Subsequent esterification or etherification with carboxymethoxy groups can be achieved using coupling agents like DCC or EDCI. Yield optimization requires careful control of stoichiometry, temperature (0–25°C), and moisture exclusion, as Boc groups are sensitive to acidic/basic hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The Boc group appears as a singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155 ppm. The azetidine ring protons resonate between 3.0–4.5 ppm, while carboxymethoxy protons show peaks near 3.7–4.2 ppm (CH₂) and 170–175 ppm (ester carbonyl) .

- IR : Key stretches include N-H (3300–3400 cm⁻¹, if deprotected), C=O (Boc: ~1680 cm⁻¹; ester: ~1720 cm⁻¹) .

- MS : Molecular ion peaks should align with the molecular formula (e.g., C₁₁H₁₉NO₅), with fragmentation patterns indicating Boc loss (m/z –100) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation .

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Why is the Boc protecting group preferred for azetidine derivatives in medicinal chemistry?

- Methodological Answer : The Boc group provides steric protection for the azetidine nitrogen, preventing undesired side reactions (e.g., nucleophilic substitution). It is stable under most reaction conditions but can be selectively removed with TFA or HCl/dioxane, enabling subsequent functionalization . Its lipophilicity also improves solubility in organic solvents during synthesis .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or receptors) .

- QSAR : Correlate electronic (HOMO/LUMO) and steric (LogP, polar surface area) properties with experimental bioactivity data to optimize substituents .

- MD Simulations : Assess conformational stability of the azetidine ring in aqueous and lipid bilayer environments to predict blood-brain barrier permeability .

Q. What experimental strategies resolve contradictions in reported synthetic yields for Boc-protected azetidines?

- Methodological Answer :

- Reproducibility Checks : Verify moisture exclusion (e.g., molecular sieves), Boc anhydride purity, and reaction monitoring via TLC/LCMS .

- Alternative Catalysts : Compare DMAP vs. pyridine in Boc activation; DMAP often improves yields by enhancing nucleophilicity .

- Byproduct Analysis : Use HPLC to identify hydrolysis byproducts (e.g., free azetidine) and adjust pH or solvent polarity accordingly .

Q. How can in vitro assays evaluate the antimicrobial potential of this compound derivatives?

- Methodological Answer :

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., M. tuberculosis) in liquid culture using resazurin or CFU counting. Include controls for Boc group stability under assay conditions .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify gene expression changes in bacterial targets (e.g., mycolate biosynthesis pathways) .

- Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What structural modifications to the carboxymethoxy group could improve metabolic stability?

- Methodological Answer :

- Ester to Amide Replacement : Replace the ester with a hydrolytically stable amide to resist esterase activity .

- Isosteric Substitutions : Introduce trifluoromethyl or cyclopropyl groups to mimic carboxymethoxy’s steric/electronic profile while enhancing stability .

- Prodrug Design : Mask the carboxylic acid as a tert-butyl ester for improved oral bioavailability, with enzymatic cleavage in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.